molecular formula C10H12N2O2 B12808158 N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea CAS No. 70171-68-5

N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea

Cat. No.: B12808158
CAS No.: 70171-68-5
M. Wt: 192.21 g/mol
InChI Key: MTTZAHDVXFJKIB-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is an organic compound characterized by the presence of a hydroxyphenyl group and a prop-2-en-1-ylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea typically involves the reaction of 3-hydroxyaniline with propenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:

    Step 1: Dissolve 3-hydroxyaniline in an organic solvent.

    Step 2: Add propenyl isocyanate dropwise to the solution while maintaining the temperature at reflux.

    Step 3: Continue refluxing the mixture for several hours until the reaction is complete.

    Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as hexane.

    Step 5: Filter and purify the product by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated urea derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated urea derivatives.

    Substitution: Ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in enzymology and molecular biology.

Medicine

N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea has potential therapeutic applications due to its structural similarity to certain bioactive molecules. It can be explored as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the material science industry, this compound can be used in the development of polymers and resins with specific properties. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the urea moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Hydroxyphenyl)urea: Similar structure but lacks the prop-2-en-1-yl group.

    N-(4-Hydroxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with the hydroxy group in the para position.

    N-(3-Methoxyphenyl)-N’-prop-2-en-1-ylurea: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

N-(3-Hydroxyphenyl)-N’-prop-2-en-1-ylurea is unique due to the presence of both a hydroxyphenyl group and a prop-2-en-1-ylurea moiety. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

70171-68-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14)

InChI Key

MTTZAHDVXFJKIB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

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